molecular formula C11H16F3N3 B1492674 4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine CAS No. 2098005-89-9

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine

Cat. No. B1492674
M. Wt: 247.26 g/mol
InChI Key: XOHCDNBGRMDCME-UHFFFAOYSA-N
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Description

“4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine” is a chemical compound with the molecular formula C11H16F3N3. It has an average mass of 247.260 Da and a monoisotopic mass of 247.129639 Da .


Molecular Structure Analysis

The molecular structure of “4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine” consists of 11 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, and 3 nitrogen atoms .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • A study by Li et al. (2006) explored reactions involving ethyl 4,4,4-trifluoro-3-oxobutanoate and arylidenemalononitriles, leading to the production of 2-(trifluoromethyl)piperidine derivatives. These compounds' structures were confirmed using spectral methods, microanalysis, and X-ray diffraction analysis, illustrating a potential application in organic synthesis and structural chemistry (Li et al., 2006).

2. Molecular Structure Investigations

  • Shawish et al. (2021) conducted molecular structure investigations on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. The study utilized X-ray crystallography, Hirshfeld, and DFT calculations, highlighting the role of 4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine in understanding intermolecular interactions and electronic properties (Shawish et al., 2021).

3. Drug Design and Synthesis

  • Research by Jeankumar et al. (2013) on the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates shows the application of 4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine in developing novel compounds with potential therapeutic applications, particularly in antituberculosis activity (Jeankumar et al., 2013).

4. Catalysis in Chemical Reactions

  • The study by Liu et al. (2013) describes the synthesis of trifluoromethylated spirocyclic[indole-3,4-pyrano[2,3-c]pyrazole] derivatives using 4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine as a catalyst. This illustrates its application in facilitating complex chemical reactions, highlighting its importance in synthetic chemistry (Liu et al., 2013).

properties

IUPAC Name

4-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3/c1-2-8-7-10(11(12,13)14)16-17(8)9-3-5-15-6-4-9/h7,9,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHCDNBGRMDCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2CCNCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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